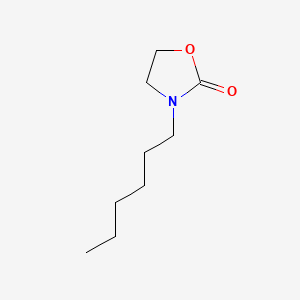
2-Oxazolidinone, 3-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-hexyl- is a chemical compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atomsThe oxazolidinone ring system is a versatile scaffold in synthetic organic chemistry, often used for its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-hexyl- can be achieved through several methods. One common approach involves the [3+2] coupling reaction of isocyanates with epoxides. This reaction is typically catalyzed by bifunctional phase-transfer catalysts and carried out in the presence of a solvent such as PhCl at elevated temperatures (around 100°C) for several hours . Another method involves the ring-opening of aziridines by carbon dioxide or the one-pot reaction of primary amines with epoxides and carbon dioxide .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-hexyl- often employs scalable and efficient synthetic routes. These methods may include the use of microwave irradiation to accelerate the reaction process or the application of palladium-catalyzed N-arylation reactions to introduce specific substituents onto the oxazolidinone ring .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Substitution: The oxazolidinone ring can undergo substitution reactions, particularly N-arylation, where aryl groups are introduced onto the nitrogen atom
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for N-arylation, carbon dioxide for ring-opening reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions are typically functionalized oxazolidinone derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
2-Oxazolidinone, 3-hexyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-hexyl- involves its interaction with specific molecular targets. For instance, oxazolidinone antibiotics inhibit bacterial growth by binding to the peptidyl transferase center of the bacterial ribosome, thereby interfering with protein synthesis . This mechanism is crucial for its antibacterial activity and is being explored for other therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxazolidinone, 3-hexyl- include:
Linezolid: An oxazolidinone antibiotic used to treat serious bacterial infections.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacteria.
Radezolid: Another oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
2-Oxazolidinone, 3-hexyl- is unique due to its specific hexyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
CAS No. |
27372-18-5 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-hexyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-10-7-8-12-9(10)11/h2-8H2,1H3 |
InChI Key |
LAXKSSXZHUGEBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



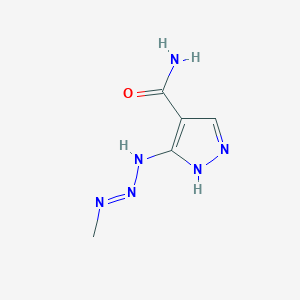

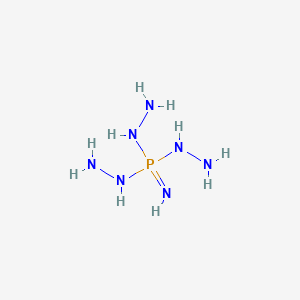

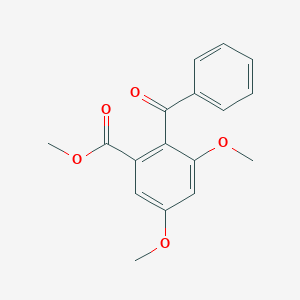
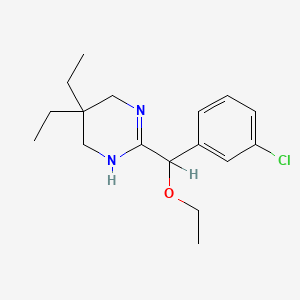
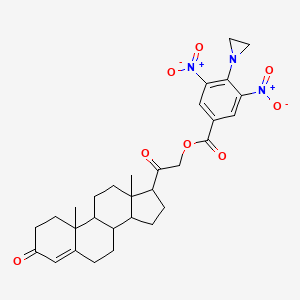

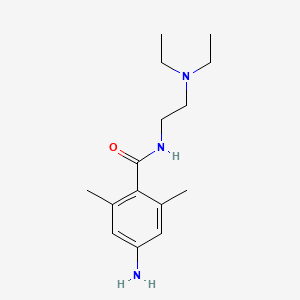
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)

![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

